6,7-Dihydro-4(5H)-benzofuranone

Descripción

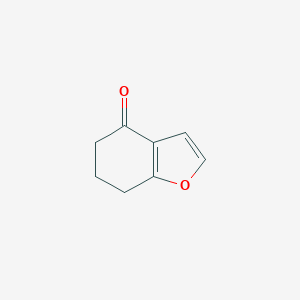

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6,7-dihydro-5H-1-benzofuran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWQOYPYNPSVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369932 | |

| Record name | 6,7-Dihydro-4(5H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16806-93-2 | |

| Record name | 6,7-Dihydro-4(5H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of 6,7-Dihydro-4(5H)-benzofuranone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 6,7-Dihydro-4(5H)-benzofuranone (CAS No. 16806-93-2). The information is compiled from various chemical data sources and scientific literature to support research and development activities.

Core Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂ | [1][2] |

| Molecular Weight | 136.15 g/mol | [1][2] |

| CAS Number | 16806-93-2 | [1][2] |

| Appearance | Clear yellow to brown low melting solid or liquid.[3][4] | [3][4] |

| Melting Point | 30-34 °C | [1][3] |

| Boiling Point | 115-118 °C at 16 mmHg | [1][3] |

| Density | 1.162 g/mL at 25 °C | [1] |

| Refractive Index | 1.5300 to 1.5320 | [5] |

| Flash Point | >110 °C (>230 °F) | [3][5] |

| Solubility | Soluble in water, methylene chloride, and ether.[5] Limited solubility in water is also reported.[6] | [5][6] |

Experimental Protocols

Detailed experimental methodologies for determining key thermochemical properties have been published. For other physical constants, standard laboratory procedures are employed.

Thermochemical Properties

A study by Sousa et al. provides detailed experimental protocols for determining the standard molar enthalpy of formation and vaporization.[7][8]

-

Standard Molar Enthalpy of Formation: This was determined using static bomb calorimetry. The energy of combustion of the compound was measured in a static bomb calorimeter. From this, the standard molar enthalpy of formation in the condensed phase was calculated.[7][8]

-

Standard Molar Enthalpy of Vaporization: A Calvet microcalorimeter was used to measure the standard molar enthalpy of vaporization.[7][8]

By combining these experimentally determined values, the standard molar enthalpy of formation for this compound in the gaseous phase was derived.[7][8]

Standard Physical Property Determination

-

Melting Point: The melting point range is typically determined using a calibrated melting point apparatus. A small, powdered sample of the crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.

-

Boiling Point: The boiling point at reduced pressure is determined by vacuum distillation. The substance is heated in a distillation apparatus connected to a vacuum pump. The temperature of the vapor that is in equilibrium with the boiling liquid and the corresponding pressure are recorded.

-

Density: The density of the liquid form is determined using a pycnometer or a digital density meter at a specified temperature, typically 25 °C.

-

Refractive Index: The refractive index is measured using a refractometer, which measures the extent to which light is bent when it passes through the liquid sample. This is also typically done at a specified temperature.

Spectral Data

While publicly available, high-resolution spectra with full interpretation are limited, the expected spectral characteristics can be inferred from the molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the furan ring, as well as signals for the three methylene groups (-CH₂-) in the dihydro portion of the molecule. The chemical shifts and coupling patterns would be characteristic of their respective electronic environments.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule. This would include a signal for the carbonyl carbon (C=O) at a characteristic downfield shift, signals for the carbons of the furan ring, and signals for the three methylene carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1685-1666 cm⁻¹ for an α,β-unsaturated ketone. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching vibrations associated with the furan ring. Several suppliers confirm that the infrared spectrum of their product is "Authentic".[5]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (136.15 g/mol ). The fragmentation pattern would be expected to show losses of small molecules such as CO, and other fragments characteristic of the benzofuranone structure.

Synthesis Pathway

This compound can be synthesized via the reaction of 1,3-cyclohexanedione with chloroacetaldehyde. A general representation of this synthesis workflow is provided below.

Caption: A diagram illustrating the synthesis of this compound.

References

- 1. This compound 98 16806-93-2 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound, CAS No. 16806-93-2 - iChemical [ichemical.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS 16806-93-2: 6,7-Dihidro-4(5H)-benzofuranona [cymitquimica.com]

- 7. SPUP - Experimental and computational thermochemistry of this compound [sigarra.up.pt]

- 8. This compound 16806-93-2 98% In stock suppliers| Tocopharm [tocopharm.com]

6,7-Dihydro-4(5H)-benzofuranone CAS number and structure

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 6,7-Dihydro-4(5H)-benzofuranone (CAS No: 16806-93-2), a bicyclic organic compound belonging to the benzofuranone class. This guide consolidates key chemical, physical, and synthetic data. While benzofuran derivatives are known for a wide range of biological activities, specific quantitative data on the bioactivity of this compound is not extensively documented in publicly accessible literature. This guide presents detailed, validated synthesis protocols and summarizes the compound's known properties, serving as a foundational resource for research and development activities.

Chemical Identity and Structure

This compound is characterized by a fused ring system consisting of a furanone ring and a cyclohexenone ring.[1] Its core structure is a key intermediate in the synthesis of more complex heterocyclic compounds.[2]

Chemical Structure:

A 2D representation of this compound.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 16806-93-2[3] |

| Molecular Formula | C₈H₈O₂[3] |

| Molecular Weight | 136.15 g/mol |

| IUPAC Name | 6,7-dihydro-1-benzofuran-4(5H)-one |

| SMILES | O=C1CCCc2occc12 |

| InChI Key | DXWQOYPYNPSVRL-UHFFFAOYSA-N |

| Synonyms | 6,7-Dihydrobenzofuran-4(5H)-one, 4,5,6,7-Tetrahydrobenzofuran-4-one[1] |

Physicochemical Properties

The compound is typically a colorless to pale yellow solid at room temperature, possessing a characteristic sweet, floral aroma.[1] Its solubility is limited in water but good in various organic solvents.[1]

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow solid[1] |

| Melting Point | 30-34 °C (lit.) |

| Boiling Point | 115-118 °C at 16 mmHg (lit.) |

| Density | 1.162 g/mL at 25 °C (lit.) |

| Flash Point | >110 °C (>230 °F) |

| Solubility | Limited in water, good in organic solvents.[1] |

Synthesis Protocols

The most common synthetic route to this compound involves the condensation of 1,3-cyclohexanedione with a chloroacetaldehyde equivalent. Below are two detailed experimental protocols derived from the literature.

Protocol 1: Synthesis in Aqueous Medium

This protocol details a method using water as the solvent and sodium hydroxide as the base.

Experimental Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 1,3-cyclohexanedione (10.0 g, 89.18 mmol) in 60 mL of water.

-

Base and Catalyst Addition: Cool the solution in an ice bath. Add 35 mL of a 20% aqueous sodium hydroxide solution, followed by the addition of potassium iodide (KI) (2.9 g, 17.4 mmol).

-

Reagent Addition: While maintaining the cooled temperature, slowly add 16 mL of a 40% aqueous chloroacetaldehyde solution dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, acidify the mixture to a pH of approximately 4 using concentrated hydrochloric acid. Add 100 mL of water.

-

Extraction: Extract the aqueous layer with petroleum ether (4 x 100 mL).

-

Purification: Combine the organic layers and wash them with saturated brine (3 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Isolation: Remove the solvent by evaporation under reduced pressure to yield this compound as a pale yellow liquid (10.0 g, 82% yield).

Synthesis Workflow Diagram

The following diagram illustrates the key steps and transformations in the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Applications

Benzofuran and its derivatives are a significant class of heterocyclic compounds known to exhibit a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor properties.[4] this compound itself has been studied for its potential antimicrobial and antioxidant activities, which makes it a compound of interest for applications in pharmaceuticals and natural product chemistry.[1]

However, specific quantitative data, such as IC₅₀ or Minimum Inhibitory Concentration (MIC) values for this compound, are not widely reported in the surveyed literature. Further research is required to fully characterize its biological profile and potential therapeutic applications.

Due to its pleasant aroma, it also finds use in the fragrance and flavor industries.[1] Additionally, it serves as a valuable building block in organic synthesis, for example, in the construction of the furacridone ring system.[2]

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound.

Recommended Personal Protective Equipment (PPE):

-

Eye protection (safety glasses or goggles)

-

Protective gloves

-

Laboratory coat

-

Use in a well-ventilated area or under a fume hood.

In case of contact, wash skin with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.

Conclusion

This compound is a well-characterized compound with established synthetic routes and defined physicochemical properties. While its broader class of benzofuran derivatives is rich in biological activity, the specific bio-profile of this molecule remains an area for further in-depth investigation. This guide provides the foundational knowledge necessary for researchers to utilize this compound in synthetic applications and to explore its potential in drug discovery and development.

References

Spectroscopic Profile of 6,7-Dihydro-4(5H)-benzofuranone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic ketone, 6,7-Dihydro-4(5H)-benzofuranone. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

This compound is a bicyclic organic compound with the chemical formula C₈H₈O₂ and a molecular weight of 136.15 g/mol .[1][2] Its structure consists of a furan ring fused to a cyclohexanone ring.

Structure Diagram

A 2D representation of the molecular structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. These methods are standard for the analysis of organic compounds of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

-

¹³C NMR: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal TMS standard.

Workflow for NMR Data Acquisition and Processing

References

Thermodynamic Profile of 6,7-Dihydro-4(5H)-benzofuranone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 6,7-Dihydro-4(5H)-benzofuranone, a heterocyclic ketone of interest in synthetic and medicinal chemistry. This document summarizes key thermodynamic data, details the experimental methodologies used for their determination, and presents a relevant synthetic pathway. The information is intended to be a valuable resource for researchers and professionals involved in the study and application of this compound.

Core Thermodynamic Data

The thermodynamic properties of this compound have been determined through a combination of experimental measurements and computational studies. The key quantitative data are summarized in the tables below. These values are essential for understanding the energetic landscape of the molecule, which is critical for reaction design, process optimization, and computational modeling.

Table 1: Experimentally Determined Molar Enthalpies of this compound at T = 298.15 K

| Thermodynamic Parameter | Symbol | Value (kJ·mol⁻¹) | Method |

| Standard Molar Enthalpy of Formation (gaseous phase) | ΔfHₘ°(g) | -226.0 ± 2.8 | Derived from calorimetry |

| Standard Molar Enthalpy of Formation (liquid phase) | ΔfHₘ°(l) | Data not available | Static Bomb Calorimetry |

| Standard Molar Enthalpy of Vaporization | ΔvapHₘ° | Data not available | Calvet Microcalorimetry |

Note: The standard molar enthalpy of formation in the gaseous phase is a derived value based on the experimental determination of the standard molar enthalpy of formation in the liquid phase and the standard molar enthalpy of vaporization. While the abstract of the primary source indicates these values were measured, the specific experimental values for the liquid phase enthalpy of formation and the enthalpy of vaporization were not available in the publicly accessible literature at the time of this guide's compilation.[1]

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on precise calorimetric techniques. The following sections detail the principles and general procedures for the experimental methods cited.

Static Bomb Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation in the liquid phase (ΔfHₘ°(l)) of this compound was determined using static bomb calorimetry.[1] This technique measures the heat of combustion of a substance at constant volume.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel known as a "bomb." A fuse wire is positioned in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

-

Immersion: The bomb is placed in a well-insulated outer container (calorimeter) filled with a known mass of water. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the organic compound releases heat.

-

Temperature Measurement: The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature change is carefully recorded.

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid). The standard enthalpy of combustion is then used to derive the standard enthalpy of formation using Hess's Law.

A general workflow for this experimental setup is illustrated below.

Calvet Microcalorimetry for Enthalpy of Vaporization

The standard molar enthalpy of vaporization (ΔvapHₘ°) of this compound was measured using Calvet microcalorimetry.[1] This technique is a highly sensitive method for measuring small heat effects.

Methodology:

-

Sample Introduction: A small, accurately weighed sample of liquid this compound is introduced into a sample cell within the calorimeter.

-

Isothermal Conditions: The calorimeter is maintained at a constant temperature (isothermal).

-

Vaporization: The sample is vaporized under controlled conditions (e.g., by dropping the sample into a heated zone or by applying a vacuum).

-

Heat Flow Measurement: The energy required to vaporize the sample is measured by a series of thermocouples (a thermopile) that surround the sample cell. This heat flow is detected as a temperature difference between the sample cell and a reference cell.

-

Signal Integration: The signal from the thermopile is integrated over time to determine the total heat absorbed during the vaporization process.

-

Calculation: The molar enthalpy of vaporization is calculated by dividing the total heat absorbed by the number of moles of the sample.

Synthetic Pathway Visualization

This compound serves as a key intermediate in the synthesis of more complex heterocyclic structures. One notable application is in the construction of the furacridone ring system. The reaction involves the condensation of this compound with 2-bromo-N-(3-methoxyphenyl)acetamide.

The logical flow of this synthetic transformation is depicted in the following diagram.

References

The Rising Potential of 6,7-Dihydro-4(5H)-benzofuranone Derivatives in Drug Discovery: A Technical Guide to Their Natural Occurrence and Biological Activity

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence, biological activities, and mechanisms of action of 6,7-Dihydro-4(5H)-benzofuranone derivatives for researchers, scientists, and drug development professionals. This document summarizes the latest findings on these promising compounds, offering a detailed look into their therapeutic potential.

Introduction

This compound and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. While the core structure is a common scaffold in synthetic chemistry, recent discoveries have highlighted the presence of analogous structures in various plant species. These naturally occurring derivatives have demonstrated a wide array of potent biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This guide will delve into the natural sources, isolation methods, biological evaluation, and the molecular pathways modulated by these compounds.

Natural Occurrence of this compound Derivatives

While the parent compound this compound is primarily a synthetic building block, structurally related dihydrobenzofuranones have been isolated from several plant species. These natural analogs often feature additional substitutions on the benzofuranone core, which contribute to their distinct biological profiles.

Curzerenone from Curcuma zedoaria and Lindera pulcherrima

One of the most notable naturally occurring this compound derivatives is curzerenone. This sesquiterpenoid has been isolated from the rhizomes of Curcuma zedoaria (white turmeric) and the leaves of Lindera pulcherrima. Curzerenone has been the subject of numerous studies due to its significant cytotoxic and anti-inflammatory properties.

Dihydrobenzofuranone Derivatives from Polygonum barbatum

Researchers have successfully isolated novel dihydrobenzofuranone derivatives from the ethnomedicinal plant Polygonum barbatum. These compounds, characterized by complex substitutions, have shown promising anticancer and anti-angiogenic activities.

Quantitative Data on Biological Activities

The biological activities of naturally occurring this compound derivatives have been quantified in various in vitro assays. The following table summarizes key IC50 values, providing a comparative look at their potency.

| Compound | Natural Source | Biological Activity | Cell Line/Assay | IC50 Value (µM) | Reference(s) |

| Curzerenone | Curcuma zedoaria | Cytotoxicity | SPC-A1 (human lung adenocarcinoma) | 47.0 (72h) | [1] |

| Curzerenone | Curcuma zedoaria | Cytotoxicity | H69AR (gemcitabine-resistant lung carcinoma) | 24 | [2] |

| Curzerenone | Curcuma zedoaria | Cytotoxicity | Normal MRC5 cells | 80 | [3] |

| Compound 1 | Polygonum barbatum | Cytotoxicity | CAL-27 (oral squamous cell carcinoma) | 48.52 ± 0.95 | [4][5] |

| Compound 1 | Polygonum barbatum | Cytotoxicity | NCI-H460 (large cell lung carcinoma) | 53.24 ± 1.49 | [4][5] |

| Compound 1 | Polygonum barbatum | Anti-angiogenesis | Chorioallantoic Membrane (CAM) Assay | 8.2 ± 1.1 | [4][5] |

| Compound 2 | Polygonum barbatum | Anti-angiogenesis | Chorioallantoic Membrane (CAM) Assay | 13.4 ± 1.1 | [4][5] |

| Compound 3 | Polygonum barbatum | Anti-angiogenesis | Chorioallantoic Membrane (CAM) Assay | 57.7 ± 0.3 | [4][5] |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound derivatives from natural sources and for the evaluation of their cytotoxic activity.

Isolation of Dihydrobenzofuranone Derivatives from Polygonum barbatum[4][5]

-

Plant Material and Extraction: Shade-dried aerial parts of Polygonum barbatum are coarsely powdered and extracted with methanol at room temperature for 15 days. The methanol extract is then filtered and concentrated under reduced pressure using a rotary evaporator.

-

Fractionation: The crude methanolic extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate, chloroform, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate of increasing polarity.

-

Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) are pooled and further purified by repeated column chromatography to yield the pure dihydrobenzofuranone derivatives.

-

Structure Elucidation: The structures of the isolated compounds are determined using various spectroscopic techniques, including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Isolation of Curzerenone from Curcuma zedoaria

-

Extraction: The powdered rhizomes of Curcuma zedoaria are subjected to soxhlet extraction with acetone for 6 hours. The resulting extract is filtered and concentrated using a rotary evaporator. The obtained oleoresin is precipitated with petroleum ether and vacuum dried to yield a crude curcuminoid mixture.[6]

-

Column Chromatography: The crude extract is mixed with silica gel (60-120 mesh) and loaded onto a glass column packed with silica gel. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.[6]

-

Fraction Collection and Analysis: Fractions are collected and monitored by TLC on silica gel plates using a chloroform:methanol (95:5) solvent system.[6] Spots are visualized under UV light.

-

Purification: Fractions containing curzerenone are pooled, concentrated, and may be further purified by re-chromatography on a Sephadex LH-20 column using a chloroform-methanol (1:1) eluent to afford pure curzerenone.[7]

MTT Assay for Cytotoxicity[7][8][9]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the isolated compounds and incubated for a further 24-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Naturally occurring this compound derivatives exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and inflammation.

Inhibition of the NF-κB Signaling Pathway

Curzerenone has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival. It is proposed that curzerenone may inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This action sequesters the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Curzerenone has been reported to activate the p38 MAPK pathway. The activation of p38 MAPK can lead to the induction of apoptosis in cancer cells, contributing to the cytotoxic effects of curzerenone.

Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Curzerenone has been shown to inhibit the mTORC1 complex. By inhibiting mTORC1, curzerenone can suppress protein synthesis and cell growth, which is a key mechanism of its anticancer activity.

Conclusion

Naturally occurring this compound derivatives, such as curzerenone and compounds isolated from Polygonum barbatum, represent a promising class of bioactive molecules with significant potential for drug development. Their ability to induce cytotoxicity in cancer cells and modulate key signaling pathways like NF-κB, MAPK, and mTOR underscores their therapeutic relevance. The detailed experimental protocols provided in this guide offer a foundation for further research and development of these compounds as novel therapeutic agents. Continued investigation into the natural sources, biological activities, and mechanisms of action of this unique class of compounds is warranted to fully unlock their potential in medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]

- 3. mdpi.com [mdpi.com]

- 4. Impact of curcumin on p38 MAPK: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. updatepublishing.com [updatepublishing.com]

- 7. researchgate.net [researchgate.net]

Synthetic Routes to Benzofuranone Cores: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuranone core is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its derivatives exhibit a broad spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and neuroprotective properties. This has led to a surge in interest in developing efficient and versatile synthetic methodologies for the construction of this important scaffold. This technical guide provides a comprehensive review of the principal synthetic routes to benzofuranone cores, with a focus on benzofuran-2(3H)-ones and benzofuran-3(2H)-ones.

Synthesis of Benzofuran-2(3H)-ones

Benzofuran-2(3H)-ones, also known as 2-coumaranones, are commonly synthesized through the intramolecular cyclization of precursor molecules.

Intramolecular Cyclization of 2-Hydroxyphenylacetic Acids

One of the most direct and classical methods for the synthesis of benzofuran-2(3H)-one is the acid-catalyzed intramolecular cyclization, or lactonization, of 2-hydroxyphenylacetic acid. This reaction proceeds by the protonation of the carboxylic acid group, followed by nucleophilic attack from the phenolic hydroxyl group, leading to the formation of the five-membered lactone ring with the elimination of water.

A common procedure involves heating 2-hydroxyphenylacetic acid in the presence of a catalyst and a water-carrying agent to drive the reaction to completion by removing the water byproduct azeotropically.[1]

Experimental Protocol: Synthesis of Benzofuran-2(3H)-one from 2-Hydroxyphenylacetic Acid [1]

-

Materials: 2-hydroxyphenylacetic acid (200g), toluene (500mL), silica gel sulfonic acid (2g).

-

Procedure:

-

In a 1000mL reaction flask equipped with a stirrer and a Dean-Stark apparatus, add 200g of 2-hydroxyphenylacetic acid, 500mL of toluene, and 2g of silica gel sulfonic acid.

-

Heat the mixture to reflux with stirring.

-

Collect the water generated during the reaction in the water trap.

-

Monitor the reaction progress by checking the content of 2-hydroxyphenylacetic acid (e.g., by HPLC).

-

Once the concentration of the starting material is below 1% (approximately 4 hours), cool the reaction mixture.

-

Recover the silica gel sulfonic acid catalyst by suction filtration.

-

The filtrate is then subjected to distillation under reduced pressure to remove the toluene.

-

The resulting product is benzofuran-2(3H)-one.

-

| Starting Material | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 2-Hydroxyphenylacetic acid | Silica gel sulfonic acid | Toluene | Reflux | 4 | 97.1 | [1] |

| 2-Hydroxyphenylacetic acid | Silica gel sulfonic acid | Xylene | Reflux | - | 97.1 | [1] |

| 2-Hydroxyphenylacetic acid | Silica gel sulfonic acid | n-Hexane | Reflux | - | 97.3 | [1] |

| o-Chlorophenylacetic acid | Cupric oxide, then Ferric Sulfate | Water, then a water entrainer | 200°C, then reflux | 12, then - | 91.2 (for the intermediate) | [2] |

Table 1: Synthesis of Benzofuran-2(3H)-one via Intramolecular Cyclization of 2-Hydroxyphenylacetic Acid and a related precursor.

Caption: Intramolecular cyclization of 2-hydroxyphenylacetic acid.

Perkin Rearrangement

The Perkin rearrangement offers an alternative route to benzofuran-2-carboxylic acids, which can be subsequently decarboxylated to afford benzofuran-2(3H)-ones. This reaction involves the base-catalyzed ring contraction of a 2-halocoumarin.[3] The reaction is initiated by the hydrolytic opening of the lactone ring, followed by an intramolecular nucleophilic substitution. Microwave-assisted protocols have been shown to significantly reduce reaction times for this transformation.[4]

Synthesis of Benzofuran-3(2H)-ones

Benzofuran-3(2H)-ones, or 3-coumaranones, are another important subclass of the benzofuranone family. Their synthesis often involves transition-metal-catalyzed reactions or intramolecular cyclizations of different precursors.

Transition-Metal-Catalyzed Syntheses

Various transition metals, including palladium, copper, nickel, and rhodium, have been effectively employed to catalyze the synthesis of benzofuranone cores. These methods offer high efficiency and functional group tolerance.[5][6]

One common strategy involves the palladium-catalyzed intramolecular C-O bond formation. For instance, the cyclization of o-alkenylphenols can lead to the formation of benzofuranone derivatives.

Experimental Protocol: Palladium-Catalyzed Carbonylative Synthesis of Benzofuran-2(3H)-ones

While a specific protocol for benzofuran-3(2H)-one is not detailed in the provided search results, a related palladium-catalyzed synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols using formic acid as a CO source has been reported. This highlights the utility of palladium catalysis in constructing the benzofuranone scaffold.

| Catalyst System | Starting Material Type | Key Transformation | Reference |

| Pd(OAc)₂ / Ligand | o-Alkenylphenols | Intramolecular C-O cyclization | [7] |

| CuI / (PPh₃)PdCl₂ | Terminal alkynes and iodophenols | Sonogashira coupling followed by intramolecular cyclization | [6] |

| Ni(OTf)₂ / 1,10-phenanthroline | Aryl halides and aryl ketones | Intramolecular nucleophilic addition | [5] |

| Rhodium complexes | meta-Salicylic acid derivatives and vinyl carbonates | Vinylene transfer | [6] |

Table 2: Examples of Transition-Metal-Catalyzed Syntheses of Benzofuranone Cores.

References

- 1. CN102746260A - Method for preparing benzofuran-2-(3H)-one - Google Patents [patents.google.com]

- 2. CN106336388A - Synthetic method of benzofuran-2(3H)-one - Google Patents [patents.google.com]

- 3. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transition Metal-Catalyzed Benzofuran Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]

Initial Biological Screening of 6,7-Dihydro-4(5H)-benzofuranone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 6,7-dihydro-4(5H)-benzofuranone analogs. This class of compounds, characterized by a fused dihydrobenzofuranone core, has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by the broader benzofuran family, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines common screening protocols, presents available quantitative data to guide structure-activity relationship (SAR) studies, and illustrates relevant signaling pathways and experimental workflows.

Data Presentation: Biological Activity of Benzofuran Derivatives

While extensive quantitative data specifically for a wide range of this compound analogs is not cohesively available in the public domain, the following tables summarize the biological activities of structurally related benzofuran and dihydrobenzofuran derivatives. This information serves as a valuable starting point for understanding potential therapeutic applications and guiding the synthesis of novel analogs.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound Class | Specific Analog(s) | Cancer Cell Line(s) | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|---|

| Benzofuran-Thiazole Hybrids | Compound 3f | Liver Carcinoma (HEPG2) | IC50 | 12.4 | [1] |

| Benzofuran-Chalcone Hybrids | Series 33 & 34 | A-375, MCF-7, A-549, HT-29, H-460 | IC50 | 4.0 - 16.72 | [2] |

| Natural Benzofuran Derivative | Ailanthoidol | Hepatoma (Huh7) | IC50 | 22 (at 48h) | [2] |

| Substituted Benzofurans | Compound 13g | Human Breast Adenocarcinoma (MCF-7) | IC50 | 1.287 | [2] |

| Substituted Benzofurans | Compound 13b | Human Breast Adenocarcinoma (MCF-7) | IC50 | 1.875 |[2] |

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound Class | Specific Analog(s) | Microorganism(s) | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|---|

| Aza-benzofurans | Compound 1 | Salmonella typhimurium, Staphylococcus aureus | MIC | Moderate Activity | [3] |

| Oxa-benzofurans | Compound 6 | Penicillium italicum, Colletotrichum musae | MIC | 12.5 | [3] |

| Oxa-benzofurans | Compound 6 | Fusarium oxysporum | MIC | 12.5 - 25 | [3] |

| Dehydro-δ-viniferin | Compound 1 | Listeria monocytogenes | MIC | 2 | [4] |

| Simplified Viniferifuran Analog | Compound 7 | Listeria monocytogenes | MIC | 8 |[4] |

Table 3: Enzyme Inhibitory Activity of Benzofuran Derivatives

| Compound Class | Specific Analog(s) | Target Enzyme | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|---|

| 2-Arylbenzofuran | Cathafuran C (14) | Butyrylcholinesterase (BChE) | IC50 | 2.5 | [5] |

| 2-Arylbenzofuran | Moracin O (12) | Butyrylcholinesterase (BChE) | IC50 | 28.22 | [5] |

| 2-Arylbenzofuran | Moracin M (10) | Butyrylcholinesterase (BChE) | IC50 | 38.08 | [5] |

| Benzofuran-N-methyl-N-benzylamine Hybrid | Compound 3 | Acetylcholinesterase (AChE) | IC50 | Not specified | [6] |

| Benzofuran-N-methyl-N-benzylamine Hybrid | Compound 3 | β-Amyloid Aggregation | IC50 | Not specified |[6] |

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of biological screening results. Below are methodologies for key assays commonly employed in the evaluation of novel chemical entities.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6][7]

-

Solubilization of Formazan: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.[1][8] A reference wavelength of 630-650 nm can be used to subtract background absorbance.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of test compounds by measuring the zone of growth inhibition around a well containing the compound in an agar plate seeded with a specific microorganism.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal strains

-

Sterile broth (e.g., Mueller-Hinton Broth)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Sterile cork borer or pipette tip

-

Positive control (known antibiotic) and negative control (solvent)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum by suspending colonies from a fresh culture in sterile broth to match the turbidity of a 0.5 McFarland standard.[9]

-

Plate Inoculation: Uniformly swab the surface of the MHA plates with the prepared microbial suspension.[9]

-

Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch wells into the agar.[10]

-

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.[10] Also, add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[5]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no microbial growth around each well in millimeters (mm).

-

Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results can be compared to the positive control.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of compounds against a specific enzyme. The specific substrates, buffers, and detection methods will vary depending on the target enzyme.

Materials:

-

96-well microplates (UV-transparent or opaque, depending on the detection method)

-

Purified enzyme

-

Substrate for the enzyme

-

Assay buffer

-

Test compounds (serial dilutions)

-

Positive control (known inhibitor)

-

Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

-

Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

-

Kinetic or Endpoint Measurement: Monitor the reaction progress by measuring the change in absorbance, fluorescence, or luminescence over time (kinetic assay) or after a fixed incubation period (endpoint assay).

-

Data Analysis: Determine the initial reaction velocities (rates) for each inhibitor concentration. Plot the percentage of enzyme activity versus the inhibitor concentration to calculate the IC50 value. Further kinetic studies, such as Lineweaver-Burk plots, can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[5]

Visualization of Workflows and Signaling Pathways

Understanding the logical flow of experiments and the potential molecular pathways targeted by this compound analogs is crucial for efficient drug development. The following diagrams, created using the DOT language, illustrate a general screening workflow and key signaling pathways potentially modulated by this class of compounds based on the activities observed in the broader benzofuran family.

Experimental and Screening Workflows

Caption: General workflow for the synthesis and initial biological screening of analogs.

Plausible Signaling Pathways

Given the observed anti-inflammatory and anticancer activities of many benzofuran derivatives, the NF-κB and MAPK signaling pathways are plausible targets for this compound analogs.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.tocris.com [resources.tocris.com]

- 9. researchgate.net [researchgate.net]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the α,β-Unsaturated Ketone in 6,7-Dihydro-4(5H)-benzofuranone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dihydro-4(5H)-benzofuranone is a versatile bicyclic heteroaromatic ketone that serves as a valuable scaffold in medicinal chemistry and organic synthesis. The core of its reactivity lies in the α,β-unsaturated ketone moiety, which presents multiple sites for electrophilic and nucleophilic attack. This technical guide provides a comprehensive overview of the synthesis and chemical behavior of this compound, with a particular focus on the reactions involving the enone system. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug development.

Introduction

Benzofuranone derivatives are prominent skeletons in a multitude of biologically active molecules and natural products, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] The specific structural motif of this compound, featuring a fused dihydrofuran ring and a cyclohexenone, offers a unique combination of steric and electronic properties that govern its chemical reactivity. The α,β-unsaturated ketone system is the key functional group, enabling a variety of transformations such as conjugate additions, cycloadditions, and reductions. Understanding the reactivity of this core is paramount for the rational design and synthesis of novel therapeutic agents and complex organic molecules.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the condensation of 1,3-cyclohexanedione with chloroacetaldehyde. Several variations of this procedure exist, with differences in the choice of base and solvent.

Experimental Protocols

Protocol 1: Synthesis using Potassium Hydroxide in Methanol

Under an argon atmosphere, 1,3-cyclohexanedione (20.71 g, 0.18 mol) is dissolved in methanol (100 mL), and the solution is cooled to 0 °C.[3] Potassium hydroxide (12.2 g, 0.18 mol) is then added, and the mixture is stirred for 30 minutes at 0 °C.[3] Subsequently, a 50% aqueous solution of chloroacetaldehyde (26.3 mL, 0.203 mol) is added slowly. The reaction is stirred overnight at room temperature.[3] Upon completion, the solution is acidified to a pH of less than 7 with 1N hydrochloric acid and extracted with ethyl acetate. The combined organic layers are washed with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.[3]

Protocol 2: Synthesis using Sodium Hydroxide in Water

1,3-Cyclohexanedione (10.0 g, 89.18 mmol) is dissolved in water (60 mL) in a 250 mL round-bottom flask and cooled in an ice bath.[3] A 20% sodium hydroxide solution (35 mL) is added, followed by potassium iodide (2.9 g, 17.4 mmol).[3] A 40% aqueous solution of chloroacetaldehyde (16 mL) is then added dropwise, and the reaction proceeds at room temperature for 12 hours.[3] After completion, the reaction mixture is acidified to pH 4 with concentrated hydrochloric acid and extracted with petroleum ether. The combined organic phases are washed with saturated brine and dried over anhydrous sodium sulfate.[3] Evaporation of the solvent under reduced pressure affords the product as a pale yellow liquid.[3]

Quantitative Data for Synthesis

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 1,3-cyclohexanedione | 1,3-cyclohexanedione |

| Reagents | KOH, Chloroacetaldehyde | NaOH, KI, Chloroacetaldehyde |

| Solvent | Methanol | Water |

| Reaction Time | Overnight | 12 hours |

| Yield | Not specified in abstract | 82% |

| Reference | [3] | [3] |

Synthesis Workflow

Reactivity of the α,β-Unsaturated Ketone

The conjugated system of the enone in this compound dictates its reactivity. The carbonyl carbon (C4) and the β-carbon (C2) are both electrophilic centers, susceptible to nucleophilic attack. This dual reactivity allows for either 1,2-addition to the carbonyl group or 1,4-conjugate (Michael) addition to the β-carbon.

General Reactivity Diagram

Michael Addition (1,4-Conjugate Addition)

The Michael addition is a characteristic reaction of α,β-unsaturated carbonyl compounds. It involves the addition of a soft nucleophile (Michael donor) to the β-carbon of the enone (Michael acceptor). This reaction is highly valuable for the formation of carbon-carbon and carbon-heteroatom bonds.

While specific examples of Michael additions on this compound are not extensively detailed in readily available literature, the general principles of this reaction are well-established.

Expected Reactivity:

-

Michael Donors: Soft nucleophiles such as enolates (from malonates, β-ketoesters), amines, thiols, and organocuprates are expected to undergo 1,4-addition.

-

Products: The reaction would lead to the formation of a new bond at the C2 position, yielding a β-substituted 4-oxo-tetrahydrobenzofuran.

Hypothetical Experimental Protocol (Based on General Procedures):

To a solution of this compound (1 eq.) in a suitable solvent (e.g., THF, ethanol), the Michael donor (1.1 eq.) and a catalytic amount of a base (e.g., NaOEt, Et3N) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with a proton source (e.g., saturated NH4Cl solution) and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Cycloaddition Reactions

The double bond of the enone system can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of complex polycyclic structures.

-

Diels-Alder Reaction ([4+2] Cycloaddition): The electron-deficient double bond of the enone can react with electron-rich dienes to form a new six-membered ring. This is a powerful tool for the construction of fused ring systems.

-

1,3-Dipolar Cycloaddition: The enone can also react with 1,3-dipoles such as nitrones or azides to form five-membered heterocyclic rings.

Specific examples of cycloaddition reactions involving this compound are not well-documented in the surveyed literature. However, the general reactivity pattern is expected to follow established principles of cycloaddition chemistry.

Reduction Reactions

The α,β-unsaturated ketone can be selectively reduced at the carbon-carbon double bond or the carbonyl group, or both.

-

Reduction of the C=C Double Bond: Catalytic hydrogenation (e.g., H₂, Pd/C) or transfer hydrogenation can selectively reduce the double bond to afford the corresponding saturated ketone, 4,5,6,7-Tetrahydrobenzofuran-4-one.

-

Reduction of the C=O Group: Reagents like sodium borohydride (NaBH₄) can reduce the carbonyl group to a hydroxyl group, yielding an allylic alcohol.

-

Complete Reduction: Stronger reducing agents or more forcing conditions can lead to the reduction of both the double bond and the carbonyl group.

Applications in Medicinal Chemistry

The this compound scaffold is a key intermediate in the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential as:

-

Anticancer Agents: The core structure has been incorporated into novel compounds that have shown cytotoxic activity against various human tumor cell lines.

-

Antimicrobial Agents: The benzofuranone moiety is present in compounds with potential antibacterial and antifungal properties.[2]

-

Enzyme Inhibitors: The rigid, bicyclic structure can serve as a template for the design of specific enzyme inhibitors.

Conclusion

This compound is a valuable building block in organic synthesis, primarily due to the versatile reactivity of its α,β-unsaturated ketone system. While the synthesis of this compound is well-established, a detailed exploration of its participation in key reactions such as Michael additions and cycloadditions is an area ripe for further investigation. The potential of its derivatives in drug discovery underscores the importance of a thorough understanding of its chemical behavior. This guide provides a foundational understanding for researchers looking to exploit the synthetic potential of this important heterocyclic ketone.

References

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 6,7-Dihydro-4(5H)-benzofuranone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dihydro-4(5H)-benzofuranone is a crucial heterocyclic intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic route to this valuable scaffold, focusing on the key starting materials, detailed experimental protocols, and quantitative data. The predominant and most industrially viable method involves the condensation of a cyclohexane-1,3-dione derivative with an appropriate C2 electrophile, typically chloroacetaldehyde. This document outlines the reaction mechanism, summarizes key quantitative data in structured tables, and provides detailed experimental procedures. Furthermore, visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and experimental workflow, ensuring clarity and ease of understanding for researchers in the field of medicinal chemistry and drug development.

Introduction

Benzofuranone derivatives are significant structural motifs found in a wide array of natural products and synthetic compounds exhibiting important biological activities. Specifically, the this compound core is a key building block for more complex molecules. Its synthesis is a critical first step in the development of novel therapeutic agents. This guide focuses on the most prevalent and efficient synthetic strategy, providing the necessary technical details for its successful implementation in a laboratory setting.

Primary Synthetic Route: Condensation of Cyclohexane-1,3-dione and Chloroacetaldehyde

The most widely reported and scalable synthesis of this compound involves the reaction between cyclohexane-1,3-dione and chloroacetaldehyde. This reaction proceeds via an initial alkylation of the dione followed by an intramolecular cyclization and dehydration to form the fused furan ring.

Key Starting Materials

The essential precursors for this synthesis are:

-

Cyclohexane-1,3-dione: A cyclic dione that serves as the carbon framework for the cyclohexenone portion of the final product. It is commercially available and can also be synthesized from resorcinol.

-

Chloroacetaldehyde: A two-carbon electrophile that provides the atoms necessary to form the furan ring. It is typically used as an aqueous solution.

Reaction Mechanism

The reaction is generally carried out in the presence of a base, which deprotonates the cyclohexane-1,3-dione to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of chloroacetaldehyde. The resulting intermediate undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the final product, this compound. The use of a catalyst like potassium iodide can enhance the reaction rate.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of this compound.

Table 1: Reactants and Stoichiometry

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Typical Moles (per mole of Cyclohexane-1,3-dione) |

| Cyclohexane-1,3-dione | C₆H₈O₂ | 112.13 | 1.0 |

| Chloroacetaldehyde (50% aq.) | C₂H₃ClO | 78.50 | 1.1 - 1.2 |

| Sodium Hydroxide | NaOH | 40.00 | 1.0 - 1.2 |

| Potassium Hydroxide | KOH | 56.11 | 1.0 |

| Potassium Iodide | KI | 166.00 | 0.1 - 0.2 |

Table 2: Reaction Conditions and Yields

| Base | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sodium Hydroxide | Water | Potassium Iodide | Room Temperature | 12 | 82 | [1] |

| Potassium Hydroxide | Methanol | None | 0 to Room Temperature | Overnight | Not specified, crude product used directly | [1] |

| Sodium Bicarbonate | Water | None | 0 to Room Temperature | Overnight | ~60 (for a derivative) | [2] |

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on literature procedures.[1]

Protocol 1: Synthesis using Sodium Hydroxide and Potassium Iodide in Water

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (89.18 mmol) of 1,3-cyclohexanedione in 60 mL of water.

-

Addition of Base: Cool the solution in an ice bath and add 35 mL of a 20% aqueous sodium hydroxide solution.

-

Addition of Catalyst: To the cooled mixture, add 2.9 g (17.4 mmol) of potassium iodide.

-

Addition of Chloroacetaldehyde: Slowly add 16 mL of a 40% aqueous solution of chloroacetaldehyde dropwise to the reaction mixture while maintaining the temperature.

-

Reaction: Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, acidify the mixture to a pH of 4 using a 37.5% solution of concentrated hydrochloric acid.

-

Add 100 mL of water and extract the product with petroleum ether (4 x 100 mL).

-

Combine the organic layers and wash with saturated brine (3 x 100 mL).

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Isolation: Remove the solvent under reduced pressure to obtain this compound as a pale yellow liquid (10.0 g, 82% yield).[1]

Protocol 2: Synthesis using Potassium Hydroxide in Methanol

-

Reaction Setup: Under an argon atmosphere, dissolve 20.71 g (0.18 mol) of 1,3-cyclohexanedione in 100 mL of methanol in a suitable reaction flask.

-

Addition of Base: Cool the solution to 0 °C in an ice bath and add 12.2 g (0.18 mol) of potassium hydroxide. Stir the mixture at 0 °C for 30 minutes.

-

Addition of Chloroacetaldehyde: Slowly add 26.3 mL of a 50% aqueous chloroacetaldehyde solution to the reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Upon completion of the reaction, acidify the solution to a pH of less than 7 with 1N hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and saturated saline.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

-

Isolation: Concentrate the organic solution under reduced pressure to yield the crude this compound product (16.5 g), which can be used in subsequent steps without further purification.[1]

Alternative Synthetic Strategies: A Brief Note

While the condensation of cyclohexane-1,3-dione with chloroacetaldehyde is the most direct and commonly employed method, other named reactions are cornerstones of cyclic ketone synthesis. However, a thorough literature search did not reveal specific applications of the Dieckmann Condensation or the Robinson Annulation for the direct synthesis of this compound.

-

Dieckmann Condensation: This intramolecular Claisen condensation is used to form cyclic β-keto esters from diesters. While a suitable diester precursor could theoretically be cyclized, this would likely involve a more complex multi-step synthesis to obtain the necessary starting material.

-

Robinson Annulation: This reaction sequence, involving a Michael addition followed by an aldol condensation, is a powerful tool for the formation of six-membered rings. Its application to the synthesis of the target molecule is not immediately obvious from the structure and has not been reported in the reviewed literature.

Therefore, for the efficient and direct synthesis of this compound, the route detailed in this guide remains the method of choice.

Conclusion

This technical guide has detailed the primary and most effective synthetic route to this compound, identifying cyclohexane-1,3-dione and chloroacetaldehyde as the key starting materials. The provided experimental protocols, quantitative data, and visual diagrams offer a comprehensive resource for researchers and professionals in the field of drug discovery and development. The robustness and high yield of this method make it a reliable choice for accessing this important chemical intermediate.

References

The Benzofuranone Scaffold: A Privileged Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The benzofuranone scaffold, a heterocyclic motif consisting of a fused benzene and furanone ring, is a cornerstone in medicinal chemistry. Found in numerous natural products and synthetic compounds, this privileged structure exhibits a remarkable breadth of biological activities, making it a focal point for the development of novel therapeutic agents.[1][2] Its derivatives have demonstrated potent anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties, with several benzofuran-containing drugs already in clinical use for various conditions.[3][4][5] This technical guide provides a comprehensive overview of the applications of benzofuranone scaffolds in drug discovery, detailing key biological activities, mechanisms of action, quantitative data, and essential experimental protocols.

Key Biological Activities & Therapeutic Potential

The versatility of the benzofuranone core allows for substitutions at multiple positions, leading to a diverse chemical space for drug design. This structural flexibility has been exploited to develop compounds with a wide array of pharmacological effects.

Anticancer Activity

Benzofuranone derivatives are particularly prominent as anticancer agents, acting through various mechanisms.[6] They have been shown to inhibit key enzymes involved in cancer progression, disrupt cellular signaling pathways, and induce apoptosis.[7] For instance, certain derivatives function as potent inhibitors of tubulin polymerization, a critical process for cell division, while others target key signaling pathways like PI3K/Akt/mTOR, which is often dysregulated in cancer.[8][9][10] Novel benzofuran acylhydrazones have also been developed as potent inhibitors of Lysine-specific demethylase 1 (LSD1), an important target in oncology, with IC50 values in the nanomolar range.[6][11]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Benzofuranone derivatives have shown significant anti-inflammatory properties.[12] Their mechanism often involves the inhibition of major inflammatory signaling pathways such as NF-κB and MAPK.[13] By suppressing these pathways, the compounds can down-regulate the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β), offering a promising avenue for treating inflammatory disorders.[13]

Antimicrobial and Antifungal Activity

The benzofuranone scaffold is a valuable template for developing new antimicrobial and antifungal agents.[2] Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans and Aspergillus niger.[2] The antifungal drug Griseofulvin, which contains a related spiro-benzofuranone core, is a classic example of the therapeutic potential of this structural class.[14]

Other Notable Activities

Beyond these primary areas, benzofuranone derivatives have been investigated for a multitude of other therapeutic applications, including:

-

Antioxidant: Many polyhydroxylated benzofuranones are potent radical scavengers.[15][16]

-

Antiviral: The scaffold has been used to develop agents against viruses such as HIV and Hepatitis C.[1][3]

-

Cardiovascular: The antiarrhythmic drug amiodarone is a well-known benzofuran derivative, and newer analogs have been studied for their vasodilation effects.[3][17][18]

-

Neuroprotective: Derivatives are being explored for potential efficacy in slowing the progression of neurodegenerative disorders like Alzheimer's disease.[7]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which benzofuranone compounds exert their effects is critical for rational drug design. They often interact with key proteins in essential cellular signaling pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its over-activation is a hallmark of many cancers.[10] Benzofuranone derivatives have been identified as direct inhibitors of mTOR complex 1 (mTORC1), a key component of this pathway.[19] By inhibiting mTORC1's kinase activity, these compounds can block the phosphorylation of downstream targets like the S6 ribosomal protein and 4E-BP1, leading to cell growth arrest and apoptosis.[10][19]

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Review article on benzofuran [wisdomlib.org]

- 5. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EAS Publisher | The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives [easpublisher.com]

- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]

- 15. atlantis-press.com [atlantis-press.com]

- 16. Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and 2D-QSAR Study of Active Benzofuran-Based Vasodilators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 6,7-Dihydro-4(5H)-benzofuranone

Introduction

6,7-Dihydro-4(5H)-benzofuranone is a heterocyclic organic compound featuring a fused benzofuran ring system.[1][2] It serves as a valuable intermediate and building block in the synthesis of more complex molecules, such as the furacridone ring skeleton.[1][2] This document provides a detailed, step-by-step protocol for the chemical synthesis of this compound, intended for researchers and professionals in the fields of chemistry and drug development.

Synthesis Reaction

The synthesis of this compound is commonly achieved through the reaction of 1,3-cyclohexanedione with chloroacetaldehyde in the presence of a base.[3] This reaction proceeds via an initial alkylation followed by an intramolecular condensation to form the furan ring.

Experimental Protocol

This protocol is based on a method reported to achieve a high yield of the target compound.[3]

1. Reaction Setup:

-

To a 250 mL round-bottom flask, add 1,3-cyclohexanedione (10.0 g, 89.18 mmol).

-

Dissolve the 1,3-cyclohexanedione in 60 mL of water.

-

Place the flask in an ice bath to cool the solution.

2. Reagent Addition:

-

While in the ice bath, add 35 mL of a 20% aqueous sodium hydroxide solution to the flask.[3]

-

Add potassium iodide (KI) (2.9 g, 17.4 mmol) to the mixture.[3]

-

Slowly add 16 mL of a 40% aqueous solution of chloroacetaldehyde dropwise to the reaction mixture.[3]

3. Reaction Execution:

-

Remove the flask from the ice bath and allow the reaction to proceed at room temperature with continuous stirring.

-

The reaction is typically allowed to run for 12 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[3]

4. Work-up and Purification:

-

Upon completion, acidify the reaction mixture to a pH of 4 by adding 37.5% concentrated hydrochloric acid.[3]

-

Add 100 mL of water to the mixture.

-

Transfer the mixture to a separatory funnel and extract the product with petroleum ether (4 x 100 mL).[3]

-

Combine the organic layers.

-

Wash the combined organic phase with saturated brine (3 x 100 mL).[3]

-

Dry the organic layer over anhydrous sodium sulfate.[3]

-

Filter off the drying agent.

-

Remove the solvent by evaporation under reduced pressure to yield the final product as a pale yellow liquid.[3]

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|---|

| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | 10.0 g | 89.18 |

| Sodium Hydroxide | NaOH | 40.00 | 35 mL (20% aq. sol.) | - |

| Potassium Iodide | KI | 166.00 | 2.9 g | 17.4 |

| Chloroacetaldehyde | C₂H₃ClO | 78.50 | 16 mL (40% aq. sol.) | - |

| Water | H₂O | 18.02 | 60 mL + 100 mL | - |

| Hydrochloric Acid | HCl | 36.46 | As needed (37.5% conc.) | - |

| Petroleum Ether | - | - | 400 mL | - |

| Saturated Brine | NaCl(aq) | - | 300 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Table 2: Summary of Synthesis Parameters and Product Characteristics

| Parameter | Value | Reference |

|---|---|---|

| Reaction Time | 12 hours | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Yield | 10.0 g (82%) | [3] |

| Appearance | Pale yellow liquid | [3] |

| Molecular Formula | C₈H₈O₂ | [3][4] |

| Molar Mass | 136.15 g/mol | [3][4] |

| Melting Point | 30-34 °C | [2] |

| Boiling Point | 115-118 °C at 16 mmHg | [2] |

| Density | 1.162 g/mL at 25 °C | [2] |

| CAS Number | 16806-93-2 |[3][4] |

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Safety and Handling

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Chloroacetaldehyde is toxic and corrosive; handle with extreme care.

-

Concentrated hydrochloric acid is corrosive and should be handled with caution.

-

Petroleum ether is highly flammable; avoid open flames and sparks.

Conclusion

The described protocol provides a reliable and high-yielding method for the synthesis of this compound. The procedure is straightforward and utilizes readily available starting materials, making it suitable for standard laboratory settings. The final product is obtained with sufficient purity for subsequent use in further synthetic applications.[3]

References

Application Notes and Protocols: 6,7-Dihydro-4(5H)-benzofuranone as a Versatile Building Block in Total Synthesis

For Researchers, Scientists, and Drug Development Professionals